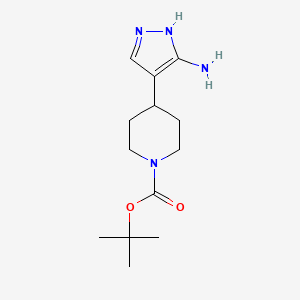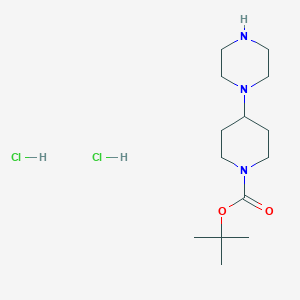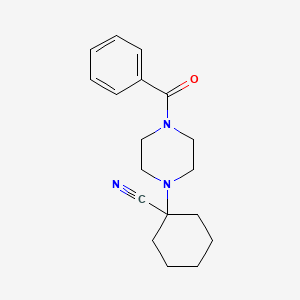
3-Anilinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilinobenzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 3-Anilinobenzamide involves its inhibition of PKC, which is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. PKC inhibitors have been studied as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Anilinobenzamide inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-Anilinobenzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Anilinobenzamide in lab experiments is its ability to selectively inhibit PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 3-Anilinobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-Anilinobenzamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-Anilinobenzamide. Another direction is the study of the effects of 3-Anilinobenzamide on other cellular processes, such as autophagy and inflammation. Additionally, the potential use of 3-Anilinobenzamide as a therapeutic agent for cancer and other diseases warrants further investigation.
Conclusion:
In conclusion, 3-Anilinobenzamide is a valuable tool for scientific research due to its unique properties and potential applications. Its ability to selectively inhibit PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Further research is needed to fully understand the potential applications of 3-Anilinobenzamide and to develop more potent and selective PKC inhibitors based on its structure.
Synthesis Methods
The synthesis of 3-Anilinobenzamide involves the reaction between aniline and 3-chlorobenzoic acid in the presence of a catalyst such as copper (II) chloride. The reaction takes place in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain pure 3-Anilinobenzamide.
Scientific Research Applications
3-Anilinobenzamide has been extensively used in scientific research for its potential applications in various fields. It has been studied as an inhibitor of protein kinase C (PKC) and as a potential anticancer agent. It has also been used in the study of the structure-activity relationship of benzamides and their derivatives.
properties
IUPAC Name |
3-anilinobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,15H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAQIWWHDAVIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilinobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)

![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)
